molecular formula C18H13ClFN3O3S B11372524 5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide

5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-phenylpyrimidine-4-carboxamide

Cat. No.: B11372524
M. Wt: 405.8 g/mol
InChI Key: UMRHBHFHUIKSEW-UHFFFAOYSA-N
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Description

5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and phenyl groups. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as amidines and β-dicarbonyl compounds.

    Introduction of Substituents: The chloro, fluorophenyl, methanesulfonyl, and phenyl groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the fluorophenyl group can be added through a nucleophilic aromatic substitution reaction.

    Final Coupling: The final step involves coupling the substituted pyrimidine with the methanesulfonyl and phenyl groups under suitable reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in disease pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids to disrupt replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    4-CHLORO-2-FLUOROPHENYLMETHANESULFONYL CHLORIDE: A related compound with similar structural features but different functional groups.

    5-BROMO-2-CHLOROPHENYL (4-FLUOROPHENYL)METHANONE: Another compound with a similar core structure but different substituents.

Uniqueness

5-CHLORO-2-[(4-FLUOROPHENYL)METHANESULFONYL]-N-PHENYLPYRIMIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H13ClFN3O3S

Molecular Weight

405.8 g/mol

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methylsulfonyl]-N-phenylpyrimidine-4-carboxamide

InChI

InChI=1S/C18H13ClFN3O3S/c19-15-10-21-18(27(25,26)11-12-6-8-13(20)9-7-12)23-16(15)17(24)22-14-4-2-1-3-5-14/h1-10H,11H2,(H,22,24)

InChI Key

UMRHBHFHUIKSEW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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